REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=O.C[O-:12].[Na+].CO>[Pd]>[OH:10][C:7]1[CH:6]=[CH:5][C:4]([CH2:2][CH2:1][OH:12])=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
2500 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
39.1 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
312.5 mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
125 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor is purged three times with nitrogen (100 psi)
|
Type
|
ADDITION
|
Details
|
Hydrogen is then charged to a pressure of 300 psi
|
Type
|
TEMPERATURE
|
Details
|
The temperature is maintained at 45° C. for three hours at a constant hydrogen pressure of 500 psi
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor is cooled to 30° C.
|
Type
|
CUSTOM
|
Details
|
The analysis of the solution gave a conversion of 97.6%
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |